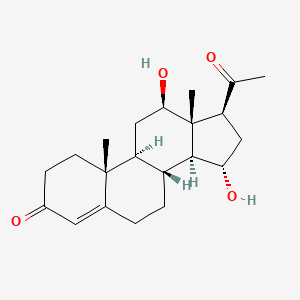
Cyclohexyl(triphenyl)phosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(triphenyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. It is known for its role as a reagent in various chemical reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction. This compound is characterized by its stability and reactivity, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclohexyl bromide in the presence of a base. The reaction typically proceeds as follows:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add cyclohexyl bromide to the solution.
- Introduce a base, such as sodium hydride, to facilitate the reaction.
- Allow the reaction to proceed at room temperature or under reflux conditions until completion.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
Cyclohexyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphine oxides or reduced phosphines.
Formation of Phosphonium Ylides: This is a key reaction where the compound reacts with strong bases to form ylides, which are crucial intermediates in the Wittig reaction.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dichloromethane, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Phosphonium Ylides: Used in the synthesis of alkenes via the Wittig reaction.
Phosphine Oxides: Formed through oxidation reactions.
科学研究应用
Cyclohexyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of cyclohexyl(triphenyl)phosphanium;hydrobromide involves its ability to form phosphonium ylides. These ylides are nucleophilic species that can react with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to yield the desired alkene product. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylides.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand and reagent in organic synthesis.
Cyclohexylphosphine: Similar in structure but lacks the triphenyl groups, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidation product of triphenylphosphine, used as a byproduct in many reactions.
Uniqueness
Cyclohexyl(triphenyl)phosphanium;hydrobromide is unique due to its combination of cyclohexyl and triphenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in forming stable ylides and participating in a variety of chemical reactions, distinguishing it from other phosphonium salts.
属性
分子式 |
C24H27BrP+ |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
cyclohexyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1; |
InChI 键 |
QRAKRDZMIONMRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)







